REACTION_CXSMILES
|
[Si:1]([O:8][C@@H:9]([CH2:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)/[CH:10]=[CH:11]/[C@@H:12]1[C@@H:19]2[C@@H:15]([O:16][CH:17]([O:20]C)[CH2:18]2)[CH2:14][C@H:13]1[OH:22])(C(C)(C)C)(C)C>Cl.C1COCC1>[OH:8][C@@H:9]([CH2:23][CH2:24][C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1)/[CH:10]=[CH:11]/[C@@H:12]1[C@@H:19]2[C@@H:15]([O:16][CH:17]([OH:20])[CH2:18]2)[CH2:14][C@H:13]1[OH:22].[SiH3:1][OH:8] |f:1.2|
|
Name
|
Alcohol
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)O[C@H](/C=C/[C@H]1[C@@H](C[C@@H]2OC(C[C@@H]21)OC)O)CCC2=CC=CC=C2
|
Name
|
HCl THF
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl.C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with CH2Cl2 (5×15 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |